molecular formula C8H7FO3 B6616762 4-fluoro-2-hydroxy-5-methylbenzoic acid CAS No. 1188381-75-0

4-fluoro-2-hydroxy-5-methylbenzoic acid

Cat. No.: B6616762
CAS No.: 1188381-75-0
M. Wt: 170.14 g/mol
InChI Key: WKBAICHSAUPAIF-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxy-5-methylbenzoic acid is a fluorinated benzoic acid derivative It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-hydroxy-5-methylbenzoic acid typically involves the deprotonation of metallated fluorotoluenes by reacting with superbases

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar deprotonation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-hydroxy-5-methylbenzoic acid finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-fluoro-2-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The fluorine atom enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-hydroxy-5-methylbenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom at the 4-position and the hydroxyl group at the 2-position makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4-fluoro-2-hydroxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBAICHSAUPAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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